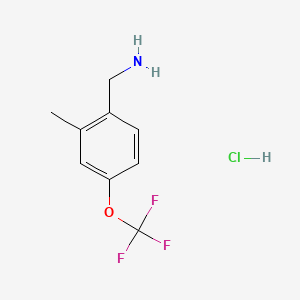

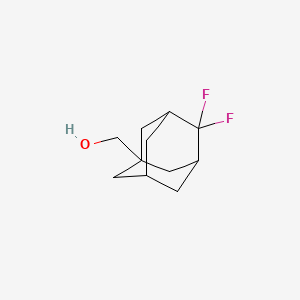

![molecular formula C24H22N4O2 B566841 N-[4-(5-异丁酰胺基-1H-苯并咪唑-2-基)苯基]苯甲酰胺 CAS No. 1261268-95-4](/img/structure/B566841.png)

N-[4-(5-异丁酰胺基-1H-苯并咪唑-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

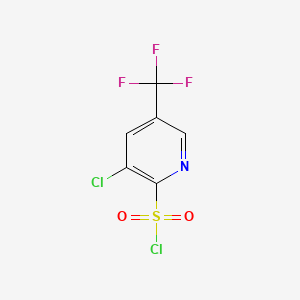

“N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide” is a chemical compound with the CAS number 1261268-95-4 . It is offered by several manufacturers for research purposes .

Molecular Structure Analysis

The molecular formula of the compound is C24H22N4O2 . The InChI representation of the molecule is InChI=1S/C24H22N4O2/c1-15(2)23(29)26-19-12-13-20-21(14-19)28-22(27-20)16-8-10-18(11-9-16)25-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,30)(H,26,29)(H,27,28) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.科学研究应用

Cancer Therapy

Benzimidazole derivatives have been studied for their potential as antitumor agents . They can act as inhibitors for certain pathways involved in cancer cell proliferation. Given the structural similarity, the compound may serve as a candidate for cancer treatment research, particularly as a targeted therapy agent .

Neurodegenerative Diseases

Research suggests that benzimidazole derivatives could be effective anti-Alzheimer agents . The compound could be explored for its potential effects on neurodegenerative diseases, possibly by inhibiting enzymes or aggregations that lead to such conditions .

Antidiabetic Research

Benzimidazole derivatives have been identified as potential antidiabetic agents . The compound could be investigated for its ability to modulate blood sugar levels or enhance insulin sensitivity .

Antiparasitic and Antimalarial Studies

These derivatives are also known for their antiparasitic and antimalarial properties . The compound could be part of studies aiming to discover new treatments for parasitic infections and malaria .

Antimicrobial and Antiquorum-sensing Research

The antimicrobial properties of benzimidazole derivatives make them suitable for studying as potential treatments against various bacterial infections. Additionally, their ability to disrupt quorum sensing could be valuable in combating bacterial resistance .

Material Science Applications

Benzimidazole derivatives have uses in material science, such as in the synthesis of dyes, polymers, and as intermediates in organic reactions. They are also employed in fluorescence applications and corrosion science .

Supramolecular Chemistry

These compounds can form supramolecular assemblies with applications ranging from adsorbent materials to liquid crystals for electronic conduction .

Catalysis and Organic Synthesis

Benzimidazole derivatives serve as ligands for asymmetric catalysis and are important intermediates in organic synthesis processes .

未来方向

属性

IUPAC Name |

N-[4-[6-(2-methylpropanoylamino)-1H-benzimidazol-2-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-15(2)23(29)26-19-12-13-20-21(14-19)28-22(27-20)16-8-10-18(11-9-16)25-24(30)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,30)(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCCJNLNUNATSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137372 |

Source

|

| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide | |

CAS RN |

1261268-95-4 |

Source

|

| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[4-[6-[(2-methyl-1-oxopropyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)

![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)